

"Methyl (E)-m-nitrocinnamate CAS number and properties"

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Compound of Interest

Compound Name: Methyl (E)-m-nitrocinnamate

Cat. No.: B168584

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An In-depth Technical Guide to **Methyl (E)-m-nitrocinnamate**

Abstract

This technical guide provides a comprehensive overview of **Methyl (E)-m-nitrocinnamate**, a nitroaromatic compound with potential applications in organic synthesis and material science. This document details its chemical and physical properties, experimental protocols for its synthesis, and discusses its potential biological activities. All quantitative data is presented in a structured format for clarity, and key processes are visualized using Graphviz diagrams to aid in understanding. This guide is intended for researchers, chemists, and professionals in the fields of drug development and material science.

Chemical and Physical Properties

Methyl (E)-m-nitrocinnamate is an organic ester with the IUPAC name methyl (E)-3-(3-nitrophenyl)prop-2-enoate.^[1] The "(E)" designation in its name signifies a trans configuration across the double bond, where the larger substituent groups are on opposite sides.^[1] Its chemical structure consists of a methyl ester group and a nitro group at the meta position of the phenyl ring, attached to a propenoate backbone.^[1]

The physicochemical properties of **Methyl (E)-m-nitrocinnamate** are summarized in the table below for easy reference and comparison.

Property	Value
CAS Number	659-04-1[1][2]
Molecular Formula	C ₁₀ H ₉ NO ₄ [1][3]
Molecular Weight	207.18 g/mol [1][3]
Melting Point	125.3 °C[2]
Boiling Point	334 °C at 760 mmHg[2]
Density	1.277 g/cm ³ [2]
Flash Point	154.8 °C[2]
Refractive Index	1.594[2]
LogP	2.30420[2]
Topological Polar Surface Area	72.12 Å ² [2]
Solubility	Limited aqueous solubility at ambient temperatures. Enhanced solubility in polar aprotic solvents like dimethylsulfoxide (DMSO) and dimethylformamide (DMF).[1]
Appearance	Solid[3]

Synthesis and Experimental Protocols

The primary methods for the synthesis of **Methyl (E)-m-nitrocinnamate** involve the esterification of m-nitrocinnamic acid or a condensation reaction with 3-nitrobenzaldehyde.

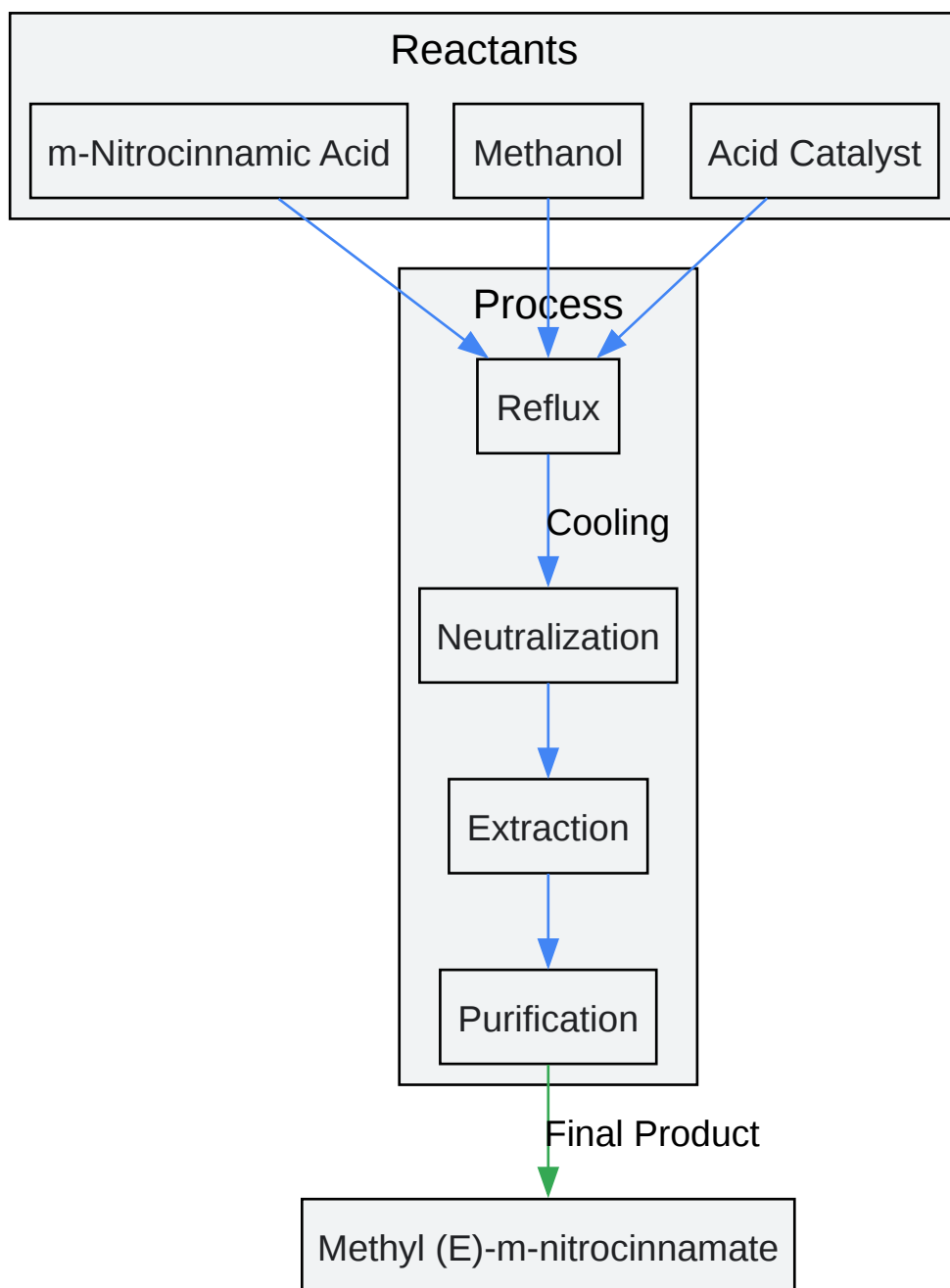
Fischer Esterification of m-Nitrocinnamic Acid

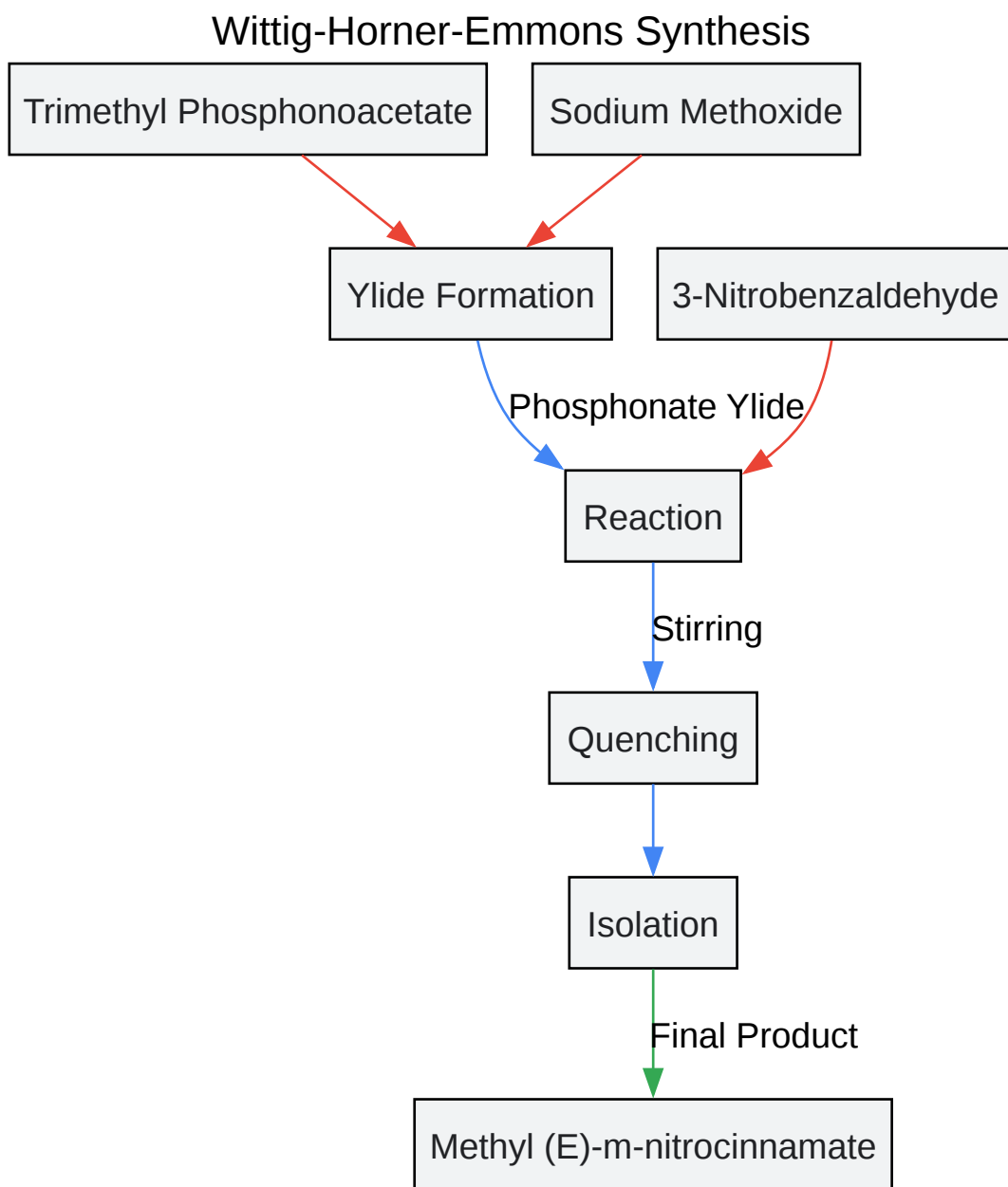
The most direct route to **Methyl (E)-m-nitrocinnamate** is the Fischer esterification of m-nitrocinnamic acid with methanol in the presence of an acid catalyst.[1]

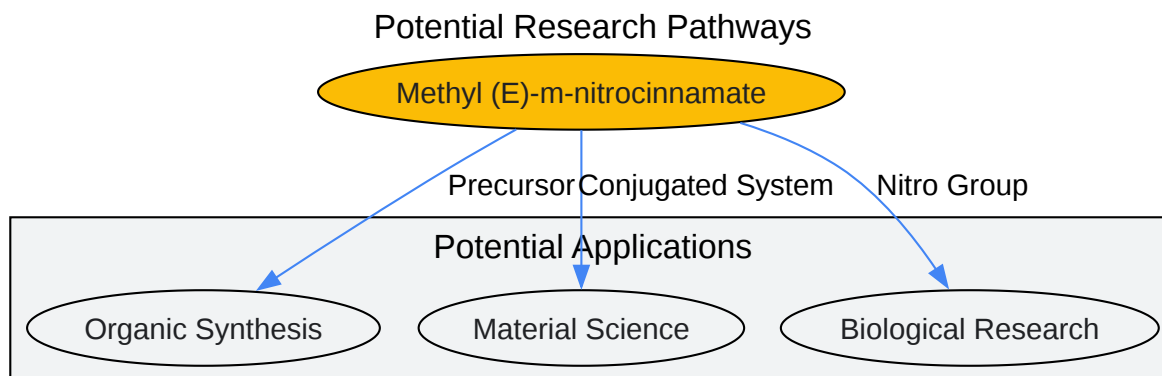
- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve m-nitrocinnamic acid in an excess of methanol.

- **Catalyst Addition:** Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to the solution.
- **Reflux:** Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a weak base, such as a saturated solution of sodium bicarbonate.
- **Extraction:** Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure **Methyl (E)-m-nitrocinnamate**.

Fischer Esterification Workflow







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